4-Chlorothiophene-2-carbonyl chloride
Overview
Description
4-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.03 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both a chlorine atom and a carbonyl chloride group attached to the thiophene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorothiophene-2-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 2-chlorothiophene-5-formic acid with sulfur oxychloride in the presence of a non-polar solvent such as tetracol phenixin . The reaction is typically carried out under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture sensitivity. The reaction mixture is maintained at a temperature below 0°C initially, followed by a gradual increase to reflux conditions for 1-3 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions and purification steps ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the chlorine atom and the carbonyl chloride group.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-chlorothiophene-2-carboxylic acid.
Esterification: The compound can react with alcohols to form esters, such as methyl-4-chlorothiophene-2-carboxylate.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfur oxychloride and non-polar solvents are commonly used.
Hydrolysis: Basic catalysts like sodium carbonate can facilitate the hydrolysis reaction.
Esterification: Glacial acetic acid can be used to stabilize the esterification process.
Major Products Formed:
4-Chlorothiophene-2-carboxylic acid: (from hydrolysis)
Methyl-4-chlorothiophene-2-carboxylate: (from esterification)
Scientific Research Applications
4-Chlorothiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorothiophene-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This reactivity is exploited in the synthesis of various compounds, where the acylation step is a key transformation .
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carbonyl chloride
- 2-Chlorothiophene-5-carbonyl chloride
- 4-Bromothiophene-2-carbonyl chloride
Comparison: 4-Chlorothiophene-2-carbonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic routes .
Properties
IUPAC Name |
4-chlorothiophene-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSUMIDCSTUMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579220 | |
Record name | 4-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66039-95-0 | |
Record name | 4-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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